molecular formula C25H19ClF3N3O2S B2454092 N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226446-16-7

N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2454092
CAS No.: 1226446-16-7
M. Wt: 517.95
InChI Key: WVOTUJRMJAZWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule designed for research purposes, featuring a distinctive multi-substituted imidazole core. This core scaffold is widely investigated in medicinal chemistry for its potential to interact with various biological targets . The compound's structure integrates a thioacetamide linker and aryl groups with distinct electronic properties, including a chlorophenyl and a trifluoromethoxyphenyl moiety. The trifluoromethoxy group, in particular, is a common pharmacophore known to enhance a compound's metabolic stability and membrane permeability, making it a valuable feature in the development of bioactive chemical probes . Researchers are exploring this class of compounds for their potential as modulators of enzyme and receptor activity. While the specific mechanism of action for this precise molecule is an area of active investigation, closely related imidazole derivatives have demonstrated potent inhibitory effects on enzymes such as 5-lipoxygenase (5-LO), a key player in the inflammatory cascade . The presence of the sulfur ether linkage in its structure suggests potential for covalent binding or unique interactions with enzyme active sites that contain cysteine residues. This acetamide derivative is intended for in vitro studies to elucidate novel signaling pathways and for hit-to-lead optimization campaigns in drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF3N3O2S/c1-16-2-4-17(5-3-16)22-14-30-24(35-15-23(33)31-19-8-6-18(26)7-9-19)32(22)20-10-12-21(13-11-20)34-25(27,28)29/h2-14H,15H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOTUJRMJAZWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Imidazole ring : Known for its role in biological activity, particularly in enzyme inhibition.
  • Trifluoromethoxy group : Often associated with increased potency and stability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole moiety is known to interact with various enzymes, potentially acting as an inhibitor.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in cancer progression.

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the biological activity of new compounds. In studies involving various cancer cell lines, the following findings were noted:

  • MTT Assay Results : The compound was tested on A375 melanoma cells at concentrations ranging from 0.01 to 100 μM. Significant reductions in cell viability were observed at higher concentrations, indicating potential cytotoxic effects .
Concentration (μM)Cell Viability (%)
0.0195
190
1070
10030

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the phenyl rings significantly affect the biological activity of the compound. For instance, halogen substitutions at specific positions enhance potency against certain targets .

Anticancer Activity

A study focused on the anticancer properties of similar imidazole derivatives demonstrated that compounds with trifluoromethoxy groups exhibited enhanced inhibitory effects against cancer cell lines. The most potent derivative showed an IC50 value of approximately 1.5 μM against IDO1 (indoleamine 2,3-dioxygenase), suggesting that this compound may also possess similar activity .

In Vivo Studies

In vivo studies using animal models have indicated that compounds with similar structures can reduce tumor growth significantly when administered at appropriate dosages. These studies highlight the importance of further exploring the pharmacokinetics and bioavailability of this compound for therapeutic applications.

Scientific Research Applications

Anticancer Potential

Research indicates that N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and colon cancer. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, which could be beneficial in addressing drug-resistant pathogens. The compound's structural features contribute to its interaction with microbial targets, enhancing its efficacy .

Case Study 1: Anticancer Activity

A study published in ACS Omega reported that derivatives similar to this compound exhibited significant growth inhibition in various cancer cell lines. The study utilized both experimental assays and molecular docking studies to elucidate the binding affinity of these compounds to target proteins involved in cancer progression .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial activity of this compound against a range of bacterial strains. Results indicated that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Q & A

Q. What cross-disciplinary approaches enhance synthesis scalability without compromising yield?

  • Methodological Answer : Integrate flow chemistry for continuous processing of unstable intermediates (e.g., diazo compounds). Apply machine learning to optimize reaction parameters in real-time, reducing trial-and-error experimentation .

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